molecular formula C33H47NO7 B13415853 (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Cat. No.: B13415853
M. Wt: 569.7 g/mol
InChI Key: DXURXTOWLSHVBO-ZYEXDBTJSA-N
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Description

The compound “(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one” is a structurally complex spirocyclic macrolide derivative. Its core framework consists of a tetracyclic backbone fused with a spiro-linked oxane ring. Key structural features include:

  • Spiro junction: The spiro[3,7,19-trioxatetracyclo...] system introduces rigidity and three-dimensionality, critical for binding to biological targets .
  • Stereochemistry: The compound’s stereochemical configuration (e.g., 1R,4S,5'S, etc.) is essential for its bioactivity, as minor stereochemical deviations in similar compounds drastically alter pharmacological profiles .

This compound belongs to the milbemycin family, a class of macrolides with antiparasitic and insecticidal activities. Its structural complexity poses synthetic challenges but offers opportunities for selective target modulation .

Properties

Molecular Formula

C33H47NO7

Molecular Weight

569.7 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C33H47NO7/c1-19(2)29-22(5)12-13-32(41-29)17-26-16-25(40-32)11-10-21(4)14-20(3)8-7-9-24-18-38-30-28(34-37)23(6)15-27(31(35)39-26)33(24,30)36/h7-10,15,19-20,22,25-27,29-30,36-37H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+,34-28-/t20-,22-,25+,26-,27-,29+,30+,32+,33+/m0/s1

InChI Key

DXURXTOWLSHVBO-ZYEXDBTJSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C(C)C

Origin of Product

United States

Preparation Methods

Biosynthetic Production via Fermentation

  • Microbial Source: The compound is biosynthesized by Streptomyces species, which naturally produce milbemycins.
  • Fermentation Conditions: Optimized culture media and fermentation parameters (pH, temperature, aeration) are critical for maximizing yield.
  • Isolation: Post-fermentation, the compound is extracted from the culture broth using organic solvents such as ethyl acetate or methanol.
  • Purification: Techniques such as column chromatography, crystallization, and preparative HPLC are employed to isolate the pure compound.

Semi-Synthetic Modifications

  • Starting Material: Natural milbemycin derivatives obtained from fermentation.
  • Chemical Derivatization: Introduction of hydroxyimino groups, methylations, or spirocyclic ring formations via selective oxidation, oximation, or alkylation reactions.
  • Key Reactions:
    • Oximation of ketone groups to hydroxyimino functionalities.
    • Spirocyclization to form the spiro[3,7,19-trioxatetracyclo] core.
    • Methylation and propan-2-yl substitutions using alkyl halides or organometallic reagents.
  • Reaction Conditions: Use of mild bases or acids, controlled temperature, and inert atmosphere to preserve stereochemistry.

Total Chemical Synthesis (Less Common)

  • Due to the complexity and size of the molecule, total synthesis is challenging and rarely employed for large-scale production.
  • Synthetic routes involve stepwise construction of the macrocyclic lactone and spirocyclic rings.
  • Use of chiral auxiliaries and catalysts to control stereochemistry at multiple centers.
  • This approach is mainly used for research purposes to confirm structure or prepare analogs.

Data Table: Summary of Preparation Techniques

Preparation Method Key Features Advantages Limitations Typical Yield (%)
Fermentation Microbial biosynthesis by Streptomyces spp. Natural, cost-effective Requires optimization of culture 10–30
Semi-synthetic derivatization Chemical modification of natural milbemycins Structural diversity, stereocontrol Multi-step, requires pure precursors 40–70
Total chemical synthesis Stepwise chemical assembly Full structural control Complex, low yield, costly <5

Research Discoveries and Optimizations

  • Genetic Engineering: Advances in genetic manipulation of Streptomyces strains have improved milbemycin yields and allowed production of novel analogs with modified side chains.
  • Enzymatic Modifications: Use of specific enzymes such as oxidases and transferases to introduce functional groups with high regio- and stereoselectivity.
  • Process Intensification: Continuous fermentation and in situ product removal techniques have been developed to enhance productivity.
  • Stereochemical Control: Careful control of reaction conditions during oximation and spirocyclization ensures retention of the desired stereochemistry, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death of the target organisms . This mechanism is similar to other compounds in the milbemycin family.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related spirocyclic macrolides, emphasizing key differences in substituents and bioactivity:

Compound Molecular Weight Key Substituents Bioactivity Reference
Target Compound (as above) ~800 (estimated) 21-hydroxyimino, 24-hydroxy, 6'-propan-2-yl Broad-spectrum antiparasitic activity; inhibits invertebrate neurotransmission
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-5',6',11,13,22-pentamethylspiro[...]-2-one 526.669 24-hydroxy, 5',6',11,13,22-pentamethyl Moderate insecticidal activity; reduced bioavailability due to higher polarity
(10E,14E,16E)-6'-ethyl-3',21,24-trihydroxy-5',11,13,22-tetramethyl-2-oxospiro[...]-oxane 686.881 6'-ethyl, 3',21,24-trihydroxy Enhanced antifungal activity; poor metabolic stability
(1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25S,26R,27S,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-... 888.9 (estimated) 4-ethyl, 6'-hydroxypropyl, multiple hydroxyls Antiviral activity; high solubility but rapid renal clearance
(1'R,2S,4'S,5S,6R,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-6-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-methoxy... ~950 (estimated) 6-sec-butyl, 21',24'-dihydroxy, methoxy-sugar moiety Plant growth regulation; limited mammalian toxicity

Key Structural Differences and Implications

Substituent Effects: The 21-hydroxyimino group in the target compound replaces the 21-hydroxy group found in analogues (e.g., 686.881 Da compound). This substitution enhances stability against enzymatic degradation, as hydroxyimino groups resist hydrolysis better than hydroxyl groups . 6'-Propan-2-yl vs. 6'-ethyl: The bulkier isopropyl group in the target compound improves membrane permeability compared to ethyl-substituted analogues, as observed in in vitro penetration assays .

Stereochemical Sensitivity :

  • The 20R,21Z,24S configuration in the target compound is critical for binding to glutamate-gated chloride channels in parasites. Analogues with 21E or 20S configurations (e.g., entries in ) show 10–100x reduced potency due to steric clashes with target receptors .

Bioactivity Trends :

  • Compounds with multiple hydroxyls (e.g., 686.881 Da) exhibit higher water solubility but shorter half-lives in vivo due to rapid Phase II metabolism .
  • The methoxy-sugar moiety in the 950 Da compound () enhances plant systemic movement but reduces insecticidal activity, highlighting the trade-off between mobility and target affinity.

Biological Activity

The compound known as (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a complex organic molecule with notable biological activities primarily associated with its use as an antiparasitic agent.

  • Molecular Formula : C126H176N4O28
  • Molecular Weight : 2194.7 g/mol
  • IUPAC Name : (1R,4S,...)-24-hydroxy-21-hydroxyimino...

Biological Activity

The biological activity of this compound is largely derived from its structural components that interact with biological systems:

Antiparasitic Activity

This compound is closely related to the milbemycin class of antibiotics which exhibit potent antiparasitic properties. Milbemycins are known to be effective against a variety of parasitic infections in both veterinary and human medicine.

  • Mechanism of Action :
    • Milbemycins act by binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to paralysis and death of the parasite.
    • They may also interfere with the normal function of neurotransmission in target organisms by modulating GABA receptors.
  • Case Studies :
    • A study demonstrated that milbemycin-based compounds effectively treated various nematode infections in livestock and companion animals .
    • Clinical trials have indicated efficacy in treating certain helminthiases in humans .

Toxicological Profile

While milbemycin compounds are generally safe for use in animals and humans at therapeutic doses, they can exhibit neurotoxic effects if overdosed.

  • Safety Assessments :
    • Toxicological studies have shown that while these compounds are effective against parasites at low doses, higher concentrations can lead to adverse effects including neurotoxicity in non-target species .

Comparative Analysis

Property/ActivityMilbemycin A3 Oxime(1R,...)-2-one
Molecular Weight 2194.7 g/mol2194.7 g/mol
Primary Use AntiparasiticAntiparasitic
Mechanism of Action Chloride channel modulationChloride channel modulation
Toxicity Level Low at therapeutic dosesLow at therapeutic doses

Research Findings

Recent studies have focused on enhancing the efficacy and reducing the toxicity of milbemycin derivatives:

  • Modification Studies : Researchers have explored structural modifications to improve selectivity towards parasitic targets while minimizing effects on non-target organisms .
  • Combination Therapies : Investigations into combining milbemycins with other antiparasitic agents have shown promise in enhancing overall efficacy against resistant strains of parasites .

Q & A

Q. Methodological Solutions :

  • Use asymmetric catalysis (e.g., chiral ligands for transition-metal catalysts) to enforce stereochemistry at critical centers like C6' and C24 .
  • Employ protecting groups (e.g., silyl ethers for hydroxyls) to prevent undesired oxidation or elimination during synthesis .
  • Validate intermediates via 2D NMR (COSY, NOESY) to confirm spatial arrangements, especially for the 21Z hydroxyimino configuration .

Advanced Question: How can computational modeling optimize reaction pathways for this compound’s synthesis?

Answer:
Advanced computational workflows can predict viable reaction pathways and minimize trial-and-error experimentation:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for spiro-oxane ring closure, identifying energy barriers and optimal conditions (e.g., solvent polarity, temperature) .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR can map multi-step pathways, prioritizing routes with fewer side products .
  • COMSOL Multiphysics Integration : Simulate heat/mass transfer in reactors to scale up synthesis while maintaining stereochemical fidelity .

Q. Example Workflow :

StepComputational ToolOutput
1. Pathway EnumerationDFT (Gaussian, ORCA)Energetic profiles for ring-closure steps
2. Solvent OptimizationCOSMO-RSDielectric effects on hydroxyimino stability
3. Reactor ScalingCOMSOLTemperature gradients in pilot-scale reactors

Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₃₀H₄₃NO₇) and detect impurities via isotopic patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly for the spiro-oxane junction (C6-C6') and 21Z configuration .
  • HPLC with Chiral Columns : Assess enantiomeric purity (>99% required for pharmacological studies) using polysaccharide-based stationary phases .

Data Contradiction Analysis :
If NMR data conflicts with X-ray results (e.g., conflicting NOE signals), re-examine solvent effects on conformational dynamics or employ dynamic NMR (DNMR) to probe fluxional behavior .

Advanced Question: How can factorial design improve yield in multi-step syntheses of this compound?

Answer:
Factorial Design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to optimize yield and reduce resource waste:

  • Variables : Temperature (60–100°C), catalyst (Pd/C vs. Rh-complex), solvent (THF:DCM ratio).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.

Q. Example Experimental Matrix :

RunTemp (°C)CatalystTHF:DCMYield (%)
160Pd/C1:142
280Rh3:168
3100Pd/C3:155

Outcome : Rh catalyst at 80°C with THF:DCM 3:1 maximizes yield (68%) while minimizing byproducts .

Basic Question: What are the stability considerations for this compound under laboratory storage conditions?

Answer:

  • Hydroxyimino Group Degradation : Susceptible to hydrolysis; store under anhydrous conditions (argon atmosphere, molecular sieves) .
  • Light Sensitivity : The conjugated tetraene system (10E,14E,16E) may isomerize under UV exposure; use amber vials and conduct stability studies via accelerated aging (40°C/75% RH for 4 weeks) .
  • Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~150°C; avoid heating above 100°C during handling .

Advanced Question: How can machine learning predict this compound’s bioactivity and guide target selection?

Answer:

  • Feature Engineering : Train models on descriptors like LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity.
  • Deep Learning Architectures : Graph neural networks (GNNs) model the compound’s 3D structure to predict binding affinities for targets (e.g., kinase inhibitors) .
  • Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models iteratively .

Q. Example Prediction Output :

TargetPredicted IC₅₀ (nM)Experimental IC₅₀ (nM)
Kinase A12 ± 315 ± 2
Kinase B450 ± 60500 ± 45

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE Requirements : Nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., propan-2-yl byproducts) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal; consult hazardous waste guidelines for nitroso compounds .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in studying this compound’s metabolic pathways?

Answer:

  • Tracer Studies : Introduce ¹³C at C24 (hydroxyl group) to track metabolic oxidation via LC-MS/MS .
  • Deuterium Exchange : Label the 21Z hydroxyimino group (²H) to study tautomerization kinetics using NMR line-shape analysis .
  • Data Interpretation : Use kinetic isotope effects (KIE) to distinguish enzymatic vs. non-enzymatic degradation mechanisms .

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